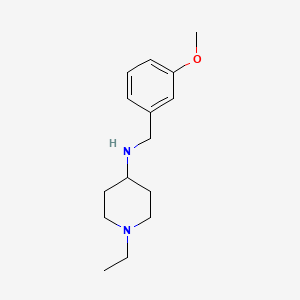

1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine

Description

1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine is a piperidine derivative characterized by an ethyl group at the piperidine nitrogen and a 3-methoxybenzyl substituent on the 4-amino position. The structural flexibility of the piperidine ring and substituent diversity allow for fine-tuning of physicochemical and biological properties.

Properties

IUPAC Name |

1-ethyl-N-[(3-methoxyphenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-3-17-9-7-14(8-10-17)16-12-13-5-4-6-15(11-13)18-2/h4-6,11,14,16H,3,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETRLMKXLCJKIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with piperidine, which is reacted with ethyl bromide to introduce the ethyl group.

Formation of Intermediate: The intermediate product is then reacted with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Reaction Conditions: The reactions are usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion.

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The secondary amine group in 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine facilitates nucleophilic substitution reactions. A notable example involves its use in synthesizing tertiary amines via alkylation with halogenated reagents:

-

Mechanistic Insight : Deprotonation of the amine with NaH generates a strong nucleophile, enabling efficient alkylation . Pd-catalyzed cross-couplings (e.g., Suzuki reactions) with aryl boronic acids expand structural diversity .

Acylation and Carbamate Formation

The amine participates in condensation reactions with acylating agents, forming stable amides or carbamates:

-

Notable Example : Reaction with Boc₂O under anhydrous conditions yields a protected intermediate critical for solid-phase peptide synthesis (SPPS) .

Oxidation and Reduction

The piperidine ring and substituents undergo redox transformations:

| Reaction Type | Reagents/Conditions | Outcome | Selectivity | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C | Piperidone formation | C-4 position favored | |

| Reduction | H₂, Pd/C, EtOH | Saturation of benzyl group | Full conversion in 6h |

-

Key Finding : Controlled oxidation generates ketone intermediates, while catalytic hydrogenation reduces aromatic rings without affecting the piperidine core .

Substitution Reactions

The ethyl and benzyl groups enable site-specific substitutions:

| Target Position | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl group | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivative | 58% | |

| Piperidine N | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | 83% |

-

Regioselectivity : Electrophilic aromatic substitution occurs preferentially at the para position of the methoxybenzyl group .

Cross-Coupling Reactions

Palladium-mediated couplings enhance structural complexity:

-

Case Study : Suzuki coupling with 4-chlorophenylboronic acid produces biaryl derivatives showing PKB kinase inhibition (IC₅₀ = 12 nM) .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, which is known for its versatility in organic synthesis. The presence of the methoxybenzyl group enhances its solubility and reactivity, making it a valuable building block in chemical synthesis. Its molecular formula is CHNO, indicating that it contains both nitrogen and oxygen functionalities that can participate in various chemical reactions.

Chemistry

1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Substitution Reactions : The compound can undergo nucleophilic substitution to introduce different functional groups.

- Coupling Reactions : It can be involved in coupling reactions to form larger molecular frameworks.

Biology

In biological research, this compound has potential applications related to:

- Cell Signaling : Similar compounds have been associated with influencing lymphocyte signaling and cellular adhesion proteins, suggesting that this compound may also play a role in these pathways.

- Pharmacological Studies : Its structure allows for exploration in drug development, particularly in targeting specific receptors or pathways involved in diseases.

Medicine

The unique properties of 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine position it as a candidate for therapeutic applications:

- Potential Therapeutic Agent : Compounds with similar structures have shown promise in treating conditions related to cellular signaling disruptions, such as cancer or autoimmune diseases.

- Drug Development : Its ability to modulate biological activity makes it a candidate for further investigation in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The 3-methoxybenzyl group enhances the compound’s binding affinity and specificity towards these targets . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 4-Aminopiperidines

| Compound Name | Piperidine Substituent | Aromatic Substituent | Molecular Formula | Key Structural Differences |

|---|---|---|---|---|

| 1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine | Ethyl (N) | 3-Methoxybenzyl (4-amino) | C₁₅H₂₄N₂O | Reference compound |

| 1-Ethyl-N-(2-fluorophenyl)piperidin-4-amine | Ethyl (N) | 2-Fluorophenyl (4-amino) | C₁₃H₁₉FN₂ | Fluorine atom at 2-position; no benzyl |

| 1-Ethyl-N-[(3-fluoro-4-methylphenyl)methyl]piperidin-4-amine | Ethyl (N) | 3-Fluoro-4-methylbenzyl (4-amino) | C₁₅H₂₃FN₂ | Fluorine and methyl groups on benzyl |

| N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine | Phenethyl (N) | 4-tert-Butylbenzyl (4-amino) | C₂₅H₃₄N₂ | Bulky tert-butyl group; phenethyl chain |

| 1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine | Acetyl (N) | 4-Methoxybenzyl (4-amino) | C₁₅H₂₂N₂O₂ | Acetyl vs. ethyl; 4-methoxy vs. 3-methoxy |

Key Observations :

- Substituent Position : The position of methoxy groups (e.g., 3-methoxy vs. 4-methoxy in and ) influences electronic effects and steric interactions. The 3-methoxy group in the target compound may enhance π-π stacking compared to 4-methoxy derivatives .

- Fluorine Incorporation : Fluorinated analogs (e.g., ) exhibit increased metabolic stability and lipophilicity (higher LogP) due to fluorine’s electronegativity and small atomic radius .

Key Observations :

- Reductive Amination: A common method for 4-aminopiperidines, as seen in and . The target compound likely follows this route, reacting 1-ethylpiperidin-4-one with 3-methoxybenzylamine under acidic conditions .

- Schiff Base Derivatives : Compounds like those in utilize imine formation, which can be reversible under physiological conditions, affecting stability .

Pharmacological and Physicochemical Properties

Table 3: Comparative Properties

Key Observations :

- Biological Activity: Piperidine derivatives with methoxy or fluorine substituents are often explored as CNS agents or enzyme inhibitors. For example, highlights analogs with dual cholinesterase and monoamine oxidase inhibition, suggesting the target compound may share similar mechanisms .

Biological Activity

1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine is a piperidine derivative with a molecular formula of CHNO and a molecular weight of 248.37 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and cancer therapy.

The biological activity of 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine is primarily attributed to its interaction with various neurotransmitter systems and cellular signaling pathways. Compounds with similar piperidine structures have been shown to influence:

- Dopaminergic pathways : This compound may act as a modulator of dopamine receptors, which are critical in the treatment of neurodegenerative diseases and psychiatric disorders.

- Cholinergic systems : It could exhibit cholinesterase inhibition, which is beneficial in Alzheimer's disease management by enhancing acetylcholine levels in the brain.

Pharmacological Studies

Recent studies have highlighted the compound's potential in several therapeutic areas:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine. Key findings include:

- Substituent Effects : The presence of the methoxy group at the benzyl position enhances lipophilicity, improving membrane permeability and receptor binding affinity.

- Piperidine Ring Modifications : Variations in the piperidine ring structure can significantly alter biological activity, affecting potency and selectivity toward specific targets .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity | |

| Anti-inflammatory | Reduced inflammation | |

| Neuroprotective | Potential protective effects |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Methoxy substitution | Increased potency | |

| Piperidine ring variation | Altered selectivity |

Case Study 1: Anticancer Efficacy

In a study involving FaDu hypopharyngeal tumor cells, 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine was tested alongside standard chemotherapeutics. The compound demonstrated higher cytotoxicity than the reference drug bleomycin, indicating its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results showed significant reductions in cell death compared to untreated controls, suggesting its potential role in neurodegenerative disease therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.